Einecs 234-218-4
Description
Historical Perspectives on Isothiazolinone Discovery and Early Research
The discovery of isothiazolinones is a relatively recent event in the history of heterocyclic chemistry, with initial reports emerging in the 1960s. wikipedia.orgchemical-co.com The industrial-scale synthesis of these compounds is typically achieved through the ring-closure of 3-mercaptopropanamides, which are derived from acrylic acid. wikipedia.org
Initially, MIT was commonly used in combination with 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT). atamankimya.com This mixture, often known by the trade name Kathon CG, was first utilized in cosmetics in the 1970s. chemical-co.com Over the past few decades, isothiazolinones have been widely adopted as biocides in numerous industrial applications, including in cutting oils, water cooling systems, and paper mills, as well as in cosmetic and hygiene products. scispace.com The first instances of contact allergy to these compounds were reported in industrial workers in 1984. scispace.com
Significance in Contemporary Antimicrobial Research
2-Methyl-4-isothiazolin-3-one (B36803) is a subject of ongoing research due to its potent antimicrobial properties. smolecule.combiosynth.com It is effective at low concentrations, making it a cost-efficient option for preservation in a variety of industrial and consumer products. atamanchemicals.com The antimicrobial action of isothiazolinones involves a two-step mechanism. It begins with the rapid inhibition of microbial growth and metabolism, followed by irreversible cell damage that leads to cell death. chemical-co.com This is achieved by disrupting metabolic pathways involving key enzymes, thereby inhibiting essential physiological functions like growth and respiration. chemical-co.com
Current research also investigates the environmental fate of MIT. Studies have shown it to be readily biodegradable under aerobic conditions. atamanchemicals.com Fungal biodegradation of MIT has been observed, with some fungal strains capable of degrading the biocide. austinpublishinggroup.com Research also focuses on developing methods for controlled release from various materials to enhance its efficacy and longevity in applications like paints. bham.ac.uk
MIT's effectiveness has led to its use in a wide array of applications, including:
Industrial water treatment: To control microbial contamination in cooling towers and other systems. atamanchemicals.com
Paints and coatings: To prevent microbial growth and extend shelf life. atamanchemicals.comtandfonline.com
Adhesives and sealants: As a preservative to ensure stability during storage. atamanchemicals.com
Personal care products: In shampoos, lotions, and other cosmetics as an antimicrobial preservative. atamanchemicals.combiosynth.com
Classification within Biocidal Compound Taxonomy
2-Methyl-4-isothiazolin-3-one is classified as a biocide, a substance intended to destroy, deter, render harmless, prevent the action of, or otherwise exert a controlling effect on any harmful organism by chemical or biological means. nih.govatamankimya.com Specifically, it falls within the isothiazolinone family of biocides. irobiocide.com
Under the European Union's Biocidal Products Regulation (BPR), MIT is approved for use in several product types, including preservatives for liquid cooling and processing systems (PT11), slimicides (PT12), and metalworking fluids (PT13). industrialchemicals.gov.au
In 2018, the European Commission re-classified MIT due to its potential as a skin sensitizer. walleniuswater.combyk.com As of May 1, 2020, products containing MIT at a concentration of 0.0015% (15 ppm) or higher must be labeled with the hazard statement H317, which indicates that it may cause an allergic skin reaction. byk.commcg-gmbh.de This regulatory change underscores the importance of ongoing risk assessment and management for biocidal compounds.
Structure
2D Structure
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.2C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVXTMUZHDCEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H54Cl2N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1026.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10600-62-1 | |
| Record name | 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid, compound with 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propylamine (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010600621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 2-chloro-N,N-dimethyl-10H-phenothiazine-10-propylamine (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Pathways and Derivatization Studies
Historical Development of Synthetic Methodologies
The foundational synthetic routes to 2-methyl-4-isothiazolin-3-one (B36803) and related isothiazolinones were established in the latter half of the 20th century. These methods primarily rely on the cyclization of linear precursors.
Cyclization Routes from Precursors
Early and significant methods for the synthesis of the isothiazolinone ring involved the cyclization of specifically functionalized propanamide derivatives.
Another important class of precursors is 3-mercaptopropanamides. The industrial-scale preparation of isothiazolinones often involves the ring-closure of these compounds. wikipedia.org These precursors are typically synthesized from acrylic acid via 3-mercaptopropionic acid. wikipedia.org The subsequent cyclization is then effected through an oxidation step. wikipedia.org
Chlorination-Cyclization Approaches
A widely adopted and powerful method for constructing the isothiazolinone ring is the one-step chlorination-cyclization of 3,3'-dithiopropionamides. nih.gov This approach, reported in 1971, involves the treatment of N,N'-dimethyl-3,3'-dithiodipropionamide with a chlorinating agent, such as chlorine gas or sulfuryl chloride (SO₂Cl₂), to induce oxidative cleavage of the disulfide bond followed by intramolecular cyclization. nih.govgoogle.com This reaction is exothermic and requires careful temperature control, typically between 5 and 20°C, to prevent over-chlorination and the formation of undesired by-products like 4,5-dichloro-2-methyl-4-isothiazolin-3-one. google.com The reaction yields 2-methyl-4-isothiazolin-3-one hydrochloride, which is then neutralized to afford the final product. While effective, this method can also produce chlorinated side products, such as 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT), a fact that has been exploited for the co-synthesis of these two commercially important biocides. nih.govmdpi.com
| Precursor | Reagent | Product | Reported Yield | Reference |
| N-methylpropiolamide | - | cis-N-methyl-3-thiocyanoacrylamide | - | nih.gov |
| cis-N-methyl-3-thiocyanoacrylamide | - | 2-methyl-4-isothiazolin-3-one | 80% (overall) | mdpi.comnih.gov |
| 3,3'-dithiodipropionamide (N-alkylated) | Chlorine / SO₂Cl₂ | N-alkylated isothiazolinones | 33% (for MI) | nih.gov |
Novel Synthetic Approaches and Catalytic Systems
Continuous research has focused on refining existing synthetic methods and developing new ones to improve efficiency, purity, and environmental footprint.
Alkali Metal Iodide Catalysis in High-Purity Synthesis
A significant advancement in the chlorination-cyclization methodology is the use of alkali metal iodides as catalysts. The addition of catalysts like potassium iodide or sodium iodide facilitates the cyclization step and enhances the efficiency of the reaction. google.com This catalytic approach is crucial for producing high-purity 2-methyl-4-isothiazolin-3-one, with purities reported to exceed 99.9%. google.comgoogle.com The catalyst, typically used at 0.1–1% by weight, is believed to stabilize intermediates, leading to higher yields (80-85%) and minimizing the formation of impurities. The choice of solvent is also critical, with inert options like methylene (B1212753) dichloride, ethyl acetate, or toluene (B28343) being preferred.
| Catalyst | Precursor | Halogenating Agent | Purity/Yield | Reference |
| Potassium Iodide | N,N'-dimethyl-3,3'-dithiodipropionamide | Chlorine | >99.9% Purity | google.comgoogle.com |
| Sodium Iodide | N-methyl-3-mercaptopropionamide | Chlorine | 80-85% Yield |
Development of Alternative Isothiazolinone Ring Formation Methods
Efforts to move away from harsh chlorinating agents have led to alternative ring formation strategies. One notable method avoids the use of SO₂Cl₂ altogether. nih.gov This route involves the cyclization of a sulfoxide (B87167) precursor, which can be induced by an anhydride, providing the final product in a yield of approximately 70% without the formation of chlorinated by-products. researchgate.net
Another alternative approach reported in 1987 involves the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl₂) to form an intermediate, 4-benzoyl-2-methylisothiazol-3(2H)-one. nih.gov The final compound is then obtained in a high yield of 90% via nucleophilic displacement of the benzoyl group. nih.govresearchgate.net More recent developments have explored copper-catalyzed reactions. For instance, the synthesis of the related 1,2-benzisothiazolin-3(2H)-one (BIT) has been achieved by reacting 2-iodobenzamide (B1293540) with carbon disulfide in the presence of a copper bromide (CuBr) catalyst and L-proline as a ligand, achieving high yields without a phase transfer agent. mdpi.com Such metal-catalyzed approaches represent a move towards greener and more versatile synthetic protocols. mdpi.com
Structural Modifications and Analog Synthesis for Enhanced Research Properties
The isothiazolinone core is a versatile scaffold for structural modification, primarily at the nitrogen atom, to generate analogs with tailored properties. nih.govacs.org Functionalization at the N-position is a common strategy for creating new, biologically active isothiazolones. nih.govacs.org
One area of research involves the synthesis of isothiazolone-nitroxide hybrids. researchgate.net These hybrid structures are designed to combine the properties of isothiazolones with those of nitroxides. researchgate.net The synthesis of these hybrids can be challenging. For example, the chlorine-induced oxidative cyclization of a 3,3'-dithiodipropioamide functionalized with a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety was investigated. nih.gov An alternative, more successful strategy involved an acid-mediated ring-closing reaction of an N-substituted (Z)-3-(benzylsulfinyl) propenamide. acs.org This multi-step process yielded isothiazolone-nitroxide hybrids in moderate yields. researchgate.net
The synthesis of N-substituted derivatives often follows the established chlorination-cyclization pathway starting from the corresponding N-substituted 3,3'-dithiodipropionamides. nih.gov The mechanistic pathway is thought to involve the chlorination of an isothiazolidinone intermediate followed by dehydrochlorination. acs.org These synthetic explorations allow for the creation of a diverse library of isothiazolinone analogs, enabling the study of structure-activity relationships and the development of compounds with potentially enhanced or novel research applications.
Molecular and Cellular Mechanisms of Action
Electrophilic Reactivity and Thiol Interaction Pathways
The disulfide bond is the most reactive functional group in the 2,2'-dithiobis(N-methylbenzamide) molecule. This bond can readily participate in thiol-disulfide exchange reactions, a common biochemical process. In this context, the sulfur atoms of the disulfide bridge act as electrophiles, making them susceptible to attack by nucleophilic species, most notably the thiol groups found in biological systems.
The most significant nucleophiles that react with 2,2'-dithiobis(N-methylbenzamide) in a biological environment are low-molecular-weight thiols and the thiol-containing side chains of cysteine residues in proteins. Glutathione (B108866) (GSH), a tripeptide, is the most abundant non-protein thiol in many cells and a primary target. nih.gov
The reaction proceeds via a thiol-disulfide exchange mechanism. A biological thiol (represented as R-SH) attacks one of the sulfur atoms of the DTMB disulfide bond. This nucleophilic attack cleaves the -S-S- bond, resulting in the formation of a new, mixed disulfide and the release of one molecule of N-methyl-2-mercaptobenzamide. This process effectively transfers one half of the original DTMB molecule to the biological nucleophile, covalently modifying it. researchgate.netnih.gov This reactivity is a key contributor to the antimicrobial mode of action for many thiol-reactive compounds. researchgate.net
| Reactant 1 | Reactant 2 | Primary Products |
| 2,2'-dithiobis(N-methylbenzamide) | Cysteine (in a protein) | Protein-S-S-(C₆H₄)-C(=O)NHCH₃ (Mixed Disulfide) |
| 2,2'-dithiobis(N-methylbenzamide) | Glutathione (GSH) | Glutathione-S-S-(C₆H₄)-C(=O)NHCH₃ (Mixed Disulfide) |
The formation of a mixed disulfide is the direct consequence of the reaction between 2,2'-dithiobis(N-methylbenzamide) and a biological thiol. When the thiol is part of a protein (a cysteine residue), this covalent modification is known as S-thiolation. researchgate.net Such a modification can profoundly alter the protein's three-dimensional structure and, consequently, its function.
This alteration occurs because the native disulfide bonds and the free thiol status of cysteine residues are often critical for maintaining the correct protein conformation and, in the case of enzymes, for catalytic activity. The introduction of a bulky N-methylbenzamide group via a new disulfide linkage can lead to steric hindrance, conformational changes, or direct blocking of an enzyme's active site, leading to its inactivation. mdpi.com
Reaction with Biological Nucleophiles (e.g., Cysteine, Glutathione)
Inhibition of Microbial Metabolic Pathways
The antimicrobial properties attributed to 2,2'-dithiobis(N-methylbenzamide) are a direct result of its ability to covalently modify and inactivate essential proteins within microbial cells. biosynth.com By reacting with critical cysteine residues, the compound can disrupt numerous metabolic pathways simultaneously, leading to the cessation of growth and, ultimately, cell death. researchgate.netmdpi.com
Many dehydrogenase enzymes, which are central to energy metabolism pathways such as glycolysis and the citric acid cycle, depend on cysteine residues for their catalytic function. These enzymes are prime targets for inactivation by thiol-reactive electrophiles. For instance, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a well-documented target of such compounds. mdpi.comfrontiersin.org The formation of a mixed disulfide at a critical cysteine in the active site of a dehydrogenase would inhibit its activity, blocking a vital metabolic step and disrupting the cell's ability to produce energy and biosynthetic precursors.
Table of Potential Enzyme Targets
| Enzyme Class | Metabolic Pathway | Role of Cysteine | Potential Consequence of Inhibition |
|---|---|---|---|
| Dehydrogenases | Glycolysis, Citric Acid Cycle | Catalytic residue in active site | Blockage of central carbon metabolism |
| Proteases | Protein turnover | Catalytic residue (e.g., Cysteine proteases) | Disruption of protein degradation and regulation |
The production of adenosine (B11128) triphosphate (ATP), the cell's main energy currency, is carried out by the F₁F₀-ATP synthase complex. This multi-subunit enzyme is also susceptible to inhibition by thiol-reactive compounds. Reversible thiol oxidation of cysteine residues on various subunits of the ATP synthase has been shown to inhibit its function. mdpi.com The formation of a disulfide bond between subunits or the S-thiolation of a critical cysteine can disrupt the proton translocation or the rotational catalysis required for ATP synthesis. mdpi.comresearchgate.net By inhibiting ATP synthase, 2,2'-dithiobis(N-methylbenzamide) could effectively starve the microbial cell of energy, leading to a rapid cessation of all energy-dependent processes.
The cellular machinery responsible for synthesizing RNA (transcription) and proteins (translation) involves numerous enzymes that can be targeted by electrophiles. researchgate.netacs.org RNA polymerase, the enzyme that synthesizes RNA from a DNA template, and various aminoacyl-tRNA synthetases, which are essential for charging tRNA molecules with the correct amino acids for protein synthesis, contain functionally important cysteine residues. Covalent modification of these enzymes by 2,2'-dithiobis(N-methylbenzamide) would halt the production of new proteins, thereby inhibiting cell growth, division, and repair. Oxidative stress, which can be induced by thiol-reactive compounds, has been shown to inhibit global protein translation. researchgate.net
ATP Synthesis Inhibition
Cellular Integrity Compromise
OIT's primary mode of action involves the disruption of cellular integrity, leading to a cascade of events that ultimately result in cell death. This is achieved through direct effects on the cell membrane and the generation of intracellular oxidative stress.
Isothiazolinones, including OIT, are capable of diffusing across the cell membranes of microorganisms. industrialchemicals.gov.autandfonline.com Their lipophilic nature, enhanced by the octyl side-chain in OIT, facilitates this penetration. industrialchemicals.gov.au Once inside the cell, they can react with various intracellular components. The primary mechanism of their antimicrobial action is the disruption of vital microbial processes. tandfonline.com
The core of their reactivity lies in the isothiazolone (B3347624) ring, which can interact with and disrupt key cellular functions. tandfonline.com This interaction can lead to the inhibition of essential enzymes, particularly those involved in respiration, which slows or halts cellular growth. industrialchemicals.gov.au While the primary target is often intracellular, the disruption of metabolic pathways ultimately compromises the structural and functional integrity of the cell membrane from within. researchgate.net
A significant aspect of OIT's mechanism of action is the induction of oxidative stress within the target cell. This occurs through two primary pathways: the depletion of intracellular antioxidants and the direct generation of reactive oxygen species (ROS).
Isothiazolinones are electrophilic agents that readily react with nucleophilic cellular components, particularly thiol-containing molecules. industrialchemicals.gov.au A key target is glutathione (GSH), a critical intracellular antioxidant. The reaction of OIT with GSH leads to its depletion, which disrupts the cellular redox balance and leaves the cell vulnerable to oxidative damage. industrialchemicals.gov.aunih.gov This depletion of glutathione is a primary toxicity mechanism for isothiazolinone biocides. nih.gov
The disruption of cellular respiration and other metabolic pathways by OIT can also lead to the production of free radicals and ROS. onepetro.org Studies have shown that exposure to isothiazolinones results in an increase in cellular and mitochondrial ROS levels. nih.gov This surge in ROS can damage cellular macromolecules, including lipids, proteins, and DNA, further contributing to cellular dysfunction and death. The combination of glutathione depletion and increased ROS production creates a state of severe oxidative stress that the cell cannot overcome. industrialchemicals.gov.aunih.gov
| Parameter | Observation upon OIT Treatment | Reference |
|---|---|---|
| Reduced Glutathione (GSH) Levels | Significantly decreased | nih.gov |
| Total Cellular Reactive Oxygen Species (ROS) | Significantly increased | nih.gov |
| Protein S-nitrosylation (SNO) | Significantly altered | researchgate.net |
| Mitochondrial ROS | Significantly increased | nih.gov |
Cell Membrane Disruption
Comparative Mechanistic Studies with Other Isothiazolinone Derivatives
The toxicity and specific mechanisms of action can vary between different isothiazolinone derivatives, largely influenced by their chemical structure. Comparative studies involving OIT, 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), 1,2-benzisothiazolin-3-one (BIT), and 2-methyl-4-isothiazolin-3-one (B36803) (MIT) highlight these differences.
Chlorinated isothiazolinones, such as DCOIT, are generally more toxic than their non-chlorinated counterparts like OIT and BIT. industrialchemicals.gov.autandfonline.com This increased toxicity is attributed to a higher octanol-water partition coefficient, which enhances their nonpolar narcotic effect, and a higher reactivity towards cellular nucleophiles. industrialchemicals.gov.au
Studies comparing OIT, DCOIT, and BIT have shown that while all three can induce ROS generation, DCOIT has a greater impact on glutathione levels than BIT. nih.gov DCOIT also tends to alter cellular metabolism at lower concentrations than BIT. nih.gov While both BIT and DCOIT decrease mitochondrial membrane potential, direct disruption of mitochondrial bioenergetic flux was observed only in BIT-treated cells, suggesting distinct mechanisms related to their chemical structures. nih.gov
The antimicrobial mechanisms for some isothiazolinones, like CMIT (5-chloro-2-methyl-4-isothiazolin-3-one) and BIT, are more thoroughly defined than for others such as MIT and DCOIT. tandfonline.com However, the fundamental ability to diffuse through the cell membrane and react with intracellular thiol groups is a common feature across the class. tandfonline.com
| Compound | Key Structural Feature | Relative Toxicity/Potency | Primary Mechanistic Observations | Reference |
|---|---|---|---|---|
| OIT (2-octyl-2H-isothiazol-3-one) | Non-chlorinated, octyl chain | Less toxic than DCOIT | Induces apoptosis, depletes glutathione, increases ROS, disrupts mitochondrial function. | industrialchemicals.gov.aunih.govnih.govresearchgate.net |
| DCOIT (4,5-dichloro-2-n-octyl-isothiazolin-3-one) | Chlorinated, octyl chain | More toxic than OIT and BIT | Alters cellular metabolism at lower concentrations, greater effect on glutathione levels compared to BIT. | industrialchemicals.gov.autandfonline.comnih.gov |
| BIT (1,2-benzisothiazolin-3-one) | Non-chlorinated, fused benzene (B151609) ring | Less toxic than DCOIT | Increases ROS, decreases mitochondrial membrane potential, directly disturbs mitochondrial bioenergetic flux. | tandfonline.comnih.gov |
| MIT (2-methyl-4-isothiazolin-3-one) | Non-chlorinated, methyl group | Less potent than chlorinated derivatives | Mechanism less defined but involves reaction with cellular thiols. | industrialchemicals.gov.autandfonline.com |
| CMIT (5-chloro-2-methyl-4-isothiazolin-3-one) | Chlorinated, methyl group | More potent than non-chlorinated derivatives | Well-defined mechanism involving diffusion and reaction with intracellular thiols. | tandfonline.com |
Microbial Resistance Mechanisms and Evolutionary Biology
Adaptive Responses in Microorganisms
Microorganisms have evolved several adaptive strategies to counteract the antimicrobial effects of 2-Methyl-4-isothiazolin-3-one (B36803). These responses often involve modifications to the cell structure and the activation of specific defense systems.
Alteration of Cell Envelope Permeability
One of the primary defense mechanisms against biocides like MIT is the alteration of the cell envelope's permeability. europa.eu The outer membrane of Gram-negative bacteria, in particular, can act as a significant barrier, limiting the influx of harmful substances. tandfonline.comuni-bayreuth.de Studies have suggested that modifications in the outer membrane protein (OMP) profile can contribute to resistance. For instance, research on Pseudomonas aeruginosa strains resistant to MIT revealed the absence of a protein believed to be the porin OprD, which may serve as a channel for isothiazolinones. tandfonline.com
Furthermore, changes in the phospholipid composition of the bacterial cell membrane have been observed in response to MIT exposure. tandfonline.comresearchgate.net These modifications can alter the fluidity and charge of the membrane, thereby reducing its permeability to the biocide. tandfonline.comuni-bayreuth.de In some cases, these changes can make it easier for small molecules like isothiazolinones to penetrate the cell, but they can also be part of a broader adaptive response to minimize toxic effects. tandfonline.com
A study on various soil bacteria, including Pseudomonas putida and Bacillus subtilis, demonstrated that exposure to MIT led to increased permeability of the bacterial cell membranes, indicating that this is a direct consequence of the biocide's action. tandfonline.comresearchgate.net However, resistant strains may evolve to counteract this effect by reinforcing their cell envelope.
Efflux Pump Systems
Efflux pumps are transport proteins located in the cell membrane that actively expel a wide range of toxic compounds, including biocides and antibiotics, from the bacterial cell. reactgroup.orgnih.gov The overexpression of these pumps is a critical mechanism of resistance, as it reduces the intracellular concentration of the antimicrobial agent to sub-lethal levels. reactgroup.orgnih.gov
Several families of efflux pumps have been identified in bacteria, including the Resistance-Nodulation-Division (RND) superfamily, which is particularly prominent in Gram-negative bacteria. frontiersin.orgmicropspbgmu.ru These pumps are often organized as tripartite systems that span the inner membrane, periplasm, and outer membrane, enabling the direct extrusion of substrates to the extracellular environment. frontiersin.orgmicropspbgmu.ru
While direct evidence specifically linking the overexpression of certain efflux pumps to MIT resistance is an area of ongoing research, the general role of efflux pumps in biocide resistance is well-established. uni-bayreuth.denih.gov For example, studies on other biocides like chlorhexidine (B1668724) have shown that their sub-lethal exposure can activate efflux pump systems in bacteria such as Acinetobacter baumannii. nih.gov It is plausible that similar mechanisms are at play in the development of resistance to 2-Methyl-4-isothiazolin-3-one. The activation of these pumps can be triggered by the stress induced by the biocide, leading to a transient or stable resistant phenotype. nih.gov
| Efflux Pump Superfamily | Energy Source | Primary Location | Known Substrates (Examples) |
|---|---|---|---|
| ATP-binding cassette (ABC) | ATP Hydrolysis | Gram-positive and Gram-negative bacteria | Macrolides, Lipopeptides, Polypeptides |
| Major facilitator superfamily (MFS) | Proton Motive Force | Ubiquitous | Various drugs and metabolites |
| Multidrug and toxic compound extrusion (MATE) | Sodium or Proton Gradient | Ubiquitous | Cationic dyes, fluoroquinolones |
| Resistance-nodulation-cell division (RND) | Proton Motive Force | Primarily Gram-negative bacteria | Wide range of antibiotics and biocides |
| Small multidrug resistance (SMR) | Proton Motive Force | Widespread | Quaternary ammonium (B1175870) compounds, intercalating dyes |
| Proteobacterial antimicrobial compound efflux (PACE) | Proton Motive Force | Proteobacteria | Acriflavine, chlorhexidine |
Biofilm Formation and Resistance Dynamics
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. mit.edu The formation of biofilms is a significant factor in microbial resistance to biocides, including 2-Methyl-4-isothiazolin-3-one. researchgate.netmdpi.com The dense EPS matrix can act as a physical barrier, preventing the biocide from reaching the cells within the biofilm. nih.gov
Studies have shown that while MIT can be effective at preventing the growth of planktonic (free-floating) bacteria, it is often less effective against established biofilms. mdpi.com In some instances, exposure to MIT did not prevent biofilm formation and had minimal impact on pre-existing biofilms. researchgate.netmdpi.com This suggests that bacteria within a biofilm can tolerate higher concentrations of the biocide.
Interestingly, research indicates that exposure to MIT can influence the composition of microbial populations within a biofilm, even if it doesn't eradicate them. researchgate.netrsc.org Lower doses of the biocide may lead to a higher bacterial diversity within the biofilm, while higher doses can suppress certain biofilm-forming bacteria. rsc.org However, this can also lead to the selection of biocide-tolerant and resistant bacteria, which then become dominant in the fouling layer, contributing to the formation of even more resilient biofilms. rsc.org
Genetic Basis of Resistance Development
The development of resistance to 2-Methyl-4-isothiazolin-3-one is fundamentally a genetic process, involving changes in gene expression and the acquisition of new genetic material.
Gene Expression Modulation in Response to 2-Methyl-4-isothiazolin-3-one
Exposure to MIT can trigger significant changes in bacterial gene expression. nih.govresearchgate.net These changes are part of a broader stress response aimed at mitigating the toxic effects of the biocide. For instance, studies on human neuroblastoma cells exposed to a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and MIT showed an upregulation of genes involved in the mitogen-activated protein kinases (MAPKs) signaling pathways, which are connected to cell cycle regulation and apoptosis. nih.gov While this is in a human cell line, similar stress response pathways exist in microorganisms.
In zebrafish embryos, exposure to MIT led to the significant upregulation of genes such as crh, trh, tshβ, and tshr, and the downregulation of others, indicating a complex regulatory response to the biocide. researchgate.net Furthermore, exposure to a CMIT/MIT mixture in a mouse model of atopic dermatitis resulted in augmented mRNA expression levels of T helper 2-related cytokines. nih.gov These studies in higher organisms suggest that MIT can induce complex changes in gene expression, and it is highly likely that similar modulations occur in microbial gene networks, leading to adaptive resistance. This can include the upregulation of genes encoding for efflux pumps, enzymes that may degrade the biocide, or proteins that modify the cell envelope. nih.gov
Horizontal Gene Transfer in Biocide-Exposed Microbial Communities
Horizontal gene transfer (HGT) is a critical mechanism for the rapid spread of resistance determinants within and between microbial species. nih.govnih.gov It allows bacteria to acquire pre-existing resistance genes from other organisms in their environment. The three main mechanisms of HGT are transformation (uptake of naked DNA), transduction (transfer of DNA by bacteriophages), and conjugation (transfer of plasmids and transposons).
While studies specifically detailing HGT of MIT resistance genes are not abundant, the general principle that exposure to antimicrobial agents can promote HGT is well-documented. nih.govnih.gov Biocides can create a selective pressure that favors the survival and proliferation of bacteria that have acquired resistance genes. nih.gov Some biocides have been shown to increase the rates of mutation and conjugation in a species- and substance-dependent manner. nih.gov For example, benzalkonium chloride and chlorhexidine have been found to increase conjugation in E. coli. nih.gov It is plausible that exposure to sub-lethal concentrations of 2-Methyl-4-isothiazolin-3-one could similarly enhance the transfer of mobile genetic elements carrying resistance genes within microbial communities. The presence of such genes on plasmids and transposons facilitates their dissemination, contributing to the spread of resistance. nih.gov
Cross-Resistance with Other Antimicrobial Agentsbsac.org.ukasm.org
Cross-resistance occurs when a single resistance mechanism confers protection against multiple antimicrobial agents. bsac.org.uk Exposure to antimicrobial chemicals like triclocarban (B27905) can lead to the selection of bacteria that are also resistant to clinically important antibiotics. nih.govresearchgate.net This phenomenon is a significant public health concern as the use of one type of antimicrobial can inadvertently foster resistance to others. researchgate.net
Research has demonstrated that exposure to triclocarban can reduce antibiotic tolerance and promote the selection of cross-resistant and multidrug-resistant genes within bacterial communities. nih.govmdpi.com For instance, studies have shown that bacteria resistant to triclosan (B1682465), a compound structurally similar to triclocarban, also exhibit increased resistance to antibiotics such as tetracycline (B611298) and norfloxacin. wikipedia.org Concerns about cross-resistance have been a contributing factor to the regulation of compounds like triclocarban and triclosan in consumer products. mdpi.com
The development of cross-resistance is often linked to broad-spectrum defense mechanisms that are not specific to a single type of antimicrobial. These mechanisms can include the overexpression of efflux pumps, which actively remove various harmful substances from the bacterial cell, and modifications to the cell wall that prevent antimicrobials from reaching their target sites. asm.orgmarquette.edu
Co-selection is the process where the selection for resistance to one substance simultaneously selects for resistance to another, often because the genes conferring these resistances are genetically linked. bsac.org.uk The use of biocides like triclocarban can contribute to the co-selection of antibiotic resistance genes (ARGs). nih.gov This occurs when genes for biocide resistance and antibiotic resistance are located on the same mobile genetic elements, such as plasmids, transposons, or integrons. nih.gov When a bacterial population is exposed to the biocide, individuals carrying these mobile genetic elements have a survival advantage, leading to the proliferation of both biocide and antibiotic resistance.
Studies have indicated that exposure to triclocarban and triclosan can influence the abundance of specific antibiotic resistance genes. For example, their presence has been linked to an increase in the tet(Q) gene, which confers resistance to tetracycline, in sludge microcosms. nih.govmdpi.com The proliferation of ARGs stimulated by pollutants like triclocarban is considered a key mechanism in the spread of antimicrobial resistance. researchgate.net
Table 1: Examples of Co-selection of Resistance with Triclocarban and Related Compounds
| Compound | Associated Antibiotic Resistance Gene | Bacterial Context | Reference |
| Triclocarban/Triclosan | tet(Q) | Aerobic-activated sludge microcosms | nih.govmdpi.com |
| Triclosan | Resistance to Ampicillin, Tetracycline, Kanamycin | Salmonella enterica serovar Typhimurium | nih.gov |
| Triclosan | Resistance to Chloramphenicol, Tetracycline | E. coli, P. aeruginosa | nih.gov |
Shared resistance pathways refer to the physiological mechanisms within a microbe that can confer resistance to multiple antimicrobial compounds. bsac.org.uk Unlike co-selection, where resistance genes are merely located near each other, shared resistance involves a single mechanism providing protection against different substances.
A primary example of a shared resistance pathway is the action of multidrug efflux pumps. marquette.edunih.gov These are transport proteins in the bacterial cell membrane that can recognize and expel a wide range of structurally diverse compounds, including both biocides and antibiotics. nih.gov The overexpression of these pumps is a common mechanism of resistance. asm.org For instance, in Pseudomonas aeruginosa, exposure to triclosan has been shown to select for the upregulation of efflux systems like MexAB-OprM, leading to increased tolerance to antibiotics such as tetracycline, ciprofloxacin, and trimethoprim. nih.gov
Another shared mechanism involves modifications to the bacterial cell wall or outer membrane. asm.orgnih.gov Changes that reduce the permeability of the outer membrane can restrict the entry of various hydrophobic antimicrobial agents, including both biocides and certain antibiotics. nih.gov
Table 2: Shared Resistance Pathways and Associated Antibiotics
| Resistance Mechanism | Bacterial Species | Cross-Resistance Observed with | Reference |
| Multidrug Efflux Pump (MexAB-OprM, etc.) | Pseudomonas aeruginosa | Tetracycline, Ciprofloxacin, Trimethoprim, Erythromycin, Gentamicin | nih.gov |
| Multidrug Efflux Pump (SmeDEF) | Stenotrophomonas maltophilia | Chloramphenicol, Tetracycline, Ciprofloxacin | nih.gov |
| Multidrug Efflux Pump (AcrAB) | E. coli, Salmonella enterica | Various antibiotics | nih.gov |
| Outer Membrane Impermeability | Pseudomonas aeruginosa | Hydrophobic antimicrobials and antibiotics | nih.gov |
Environmental Fate, Transport, and Degradation Research
Abiotic Transformation Processes
Abiotic transformation involves the degradation of a chemical through non-biological processes. For Fludioxonil, the key abiotic drivers of transformation are light-induced reactions, as it shows significant stability against hydrolysis.
Fludioxonil is exceptionally stable to hydrolysis across a range of pH levels typical in the environment. publications.gc.ca Studies have demonstrated that it does not undergo significant hydrolytic degradation at pH 5, 7, and 9. publications.gc.ca This stability persists even under conditions simulating industrial food processing, such as pasteurization, boiling, and sterilization. fao.orgeuropa.eunih.govcabidigitallibrary.org For instance, experiments involving heating [pyrrole-4-14C]fludioxonil in aqueous buffer solutions at temperatures up to 120°C showed that 96.2% to 106.3% of the applied radioactivity was recovered as the unchanged parent compound. fao.org This lack of functional groups that readily hydrolyze under environmental conditions contributes to its persistence in aqueous environments in the absence of other degradation factors. nih.gov
Table 1: Hydrolysis Stability of Fludioxonil Under Simulated Processing Conditions
| Process Represented | Temperature (°C) | pH | Incubation Time (min) | Degradation |
| Pasteurization | 90 | 4 | 20 | Not significant fao.org |
| Baking/Brewing/Boiling | 100 | 5 | 60 | Not significant fao.org |
| Sterilization | 120 | 6 | 20 | Not significant fao.org |
Photodegradation, or photolysis, is a principal pathway for the breakdown of Fludioxonil in the environment. nih.govapvma.gov.au The process occurs in both water and on soil surfaces. apvma.gov.auregulations.gov The photolytic half-life in aqueous solutions at pH 7 has been measured at approximately 9 to 10 days of equivalent natural sunlight. apvma.gov.au Another study reported an aqueous photodegradation half-life of 8.7 days. nih.gov On soil surfaces, the process can be even faster, with reported half-lives of 1.6 and 9.7 days. regulations.gov
The mechanism of photodegradation is complex, involving both direct and indirect pathways. acs.orgnih.gov The pyrrole (B145914) moiety of the Fludioxonil molecule is a key reaction site. acs.orgnih.gov Research has shown that pyrrole moieties can undergo direct photoionization and sensitized photooxidation, which forms radical cation species that likely react with dissolved oxygen. nih.gov Indirect photodegradation involves reactions with photochemically produced reactive intermediates, such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). acs.orgnih.govnih.gov The reaction rate constant with singlet oxygen alone can lead to a predicted half-life of less than two days in sunlit, near-surface waters, suggesting the compound will not be persistent under these conditions. acs.orgnih.govnih.gov
Several degradation products resulting from photolysis have been identified. apvma.gov.au These include pyrrole ring oxidized derivatives such as CGA 344623, CGA 339833, and CGA 308565. apvma.gov.au
Table 2: Photodegradation Half-Life of Fludioxonil
| Medium | Condition | Half-Life (days) | Source(s) |
| Aqueous (pH 7) | Natural sunlight equivalent | 9 - 10 | apvma.gov.au |
| Aqueous | - | 8.7 | nih.gov |
| Soil Surface | - | 1.6 - 9.7 | nih.govregulations.gov |
| Surface Waters | Sunlit, near-surface | < 2 | acs.orgnih.govnih.gov |
The interaction of Fludioxonil with naturally occurring nucleophiles like thiols is an area of ongoing investigation. Sentinel cysteine thiols, which are sensitive components of certain proteins, are known to react with reactive stress molecules. nih.gov While direct studies on the reaction of Fludioxonil with environmental thiols are not extensively detailed, its mode of action in fungi involves interference with cellular processes that could be linked to thiol-redox chemistry. nih.gov The oxidation of thiols to disulfides is a critical redox reaction in biological systems, and compounds that induce oxidative stress can impact cellular thiol levels. nih.govlibretexts.org
Photochemical Degradation Pathways and Products
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. For Fludioxonil, the rate and extent of biotic degradation appear to be highly dependent on the specific environmental compartment and the microbial communities present.
Research findings on the microbial biodegradation of Fludioxonil in aquatic systems are varied. Some laboratory studies indicate that Fludioxonil is essentially stable to metabolism in aquatic environments, with very long half-lives of 473-718 days in aerobic aquatic metabolism studies. regulations.gov These studies suggest little degradation occurs via aquatic metabolism under either aerobic or anaerobic conditions. apvma.gov.auregulations.gov
However, more recent research demonstrates that microbial consortia enriched from estuarine sediment and agricultural soil can biodegrade Fludioxonil. nih.gov In co-metabolic conditions, these consortia were able to completely remove and defluorinate the fungicide. nih.gov The biodegradation followed first-order kinetics, with the capacity to break down concentrations up to 10 mg/L within a maximum of 21 days. nih.gov This suggests that while Fludioxonil may be persistent in some aquatic environments, specialized microbial communities possess the metabolic capability to degrade it. nih.gov Another study noted that phototrophic communities achieved a 75% degradation of fludioxonil. researchgate.net
In soil, the degradation of Fludioxonil is a slow process, particularly in the absence of light. apvma.gov.auenvipath.org Laboratory studies on aerobic soil metabolism show that Fludioxonil is moderately persistent to persistent, with reported half-lives ranging from 143 to 494 days. publications.gc.caregulations.gov Field dissipation studies, which account for multiple degradation pathways including photolysis, have shown shorter half-lives, ranging from 87 to 228 days. regulations.gov
Microbial breakdown is a contributing factor, though it proceeds slowly in the dark. apvma.gov.au In aerobic soil laboratory studies without light, degradation resulted mainly in the formation of carbon dioxide and non-extractable residues. envipath.org The extent of mineralization to CO₂ and the formation of bound residues depend on factors like the initial concentration and the soil's microbial activity. envipath.org Two anaerobic soil studies found no detectable degradation after 60 days of incubation, indicating the compound is stable under these conditions. apvma.gov.au Given its immobility in soil, Fludioxonil tends to remain in the upper soil layers. publications.gc.caapvma.gov.au
Table 3: Degradation Half-Life of Fludioxonil in Soil
| Study Type | Condition | Half-Life (DT₅₀) in days | Source(s) |
| Lab Soil Metabolism | Aerobic | 143 - 494 | publications.gc.caregulations.gov |
| Field Dissipation | Various | 87 - 228 | regulations.gov |
| Field Dissipation | - | 204 | publications.gc.ca |
| Soil Photolysis | Laboratory, light-exposed | ~1 | envipath.org |
| Anaerobic Soil | Laboratory | Stable after 60 days | apvma.gov.au |
Fungal Biodegradation Pathways and Metabolites
Fungi have demonstrated the ability to degrade 2-methyl-4-isothiazolin-3-one (B36803), utilizing it as a source of carbon and other nutrients. austinpublishinggroup.com Several fungal strains, including Aspergillus niger FB14, Fusarium solani FB07, and Trichoderma longibrachiatum FB01, have been shown to effectively degrade MIT. austinpublishinggroup.com For instance, the white-rot fungus Phanerochaete chrysosporium can completely remove MIT from a growth medium within 12 hours of incubation. nih.gov
The biodegradation process by fungi involves the cleavage of the isothiazolinone ring, leading to the formation of various organic acids. austinpublishinggroup.com Analysis of the culture medium after fungal growth has identified several metabolites.
Table 1: Fungal Strains and their Metabolites from MIT Degradation
| Fungal Strain | Identified Metabolites |
|---|---|
| Aspergillus niger FB14 | Malonic acid, Lactic acid, Acetic acid, 2-Oxobutanoic acid, Methoxyacetic acid |
| Fusarium solani FB07 | Acetic acid, Propionic acid, Malonic acid, 2-Oxobutanoic acid |
| Trichoderma longibrachiatum FB01 | Tartaric acid, Acetic acid, 2-Oxobutyric acid |
Data sourced from multiple studies. austinpublishinggroup.comnih.gov
Advanced Degradation Technologies and Kinetics
To address the presence of MIT in wastewater and other environmental compartments, various advanced degradation technologies have been investigated. These methods aim to accelerate the breakdown of the compound into less harmful substances.
Electrochemical Oxidation Research: Kinetics, Mechanism, and Degradation Pathways
Electrochemical oxidation has emerged as a promising technology for the degradation of MIT. researchgate.netresearchgate.net This process typically involves the generation of highly reactive hydroxyl radicals (•OH) that attack and break down the MIT molecule. researchgate.net Studies using specialized anodes, such as Ti-enhanced nanotube arrays/SnO2-Sb, have shown high degradation efficiency. researchgate.net
The degradation kinetics of MIT via electrochemical oxidation often follow a pseudo-first-order model. researchgate.net The process is influenced by factors such as current density, initial concentration, and the type of electrolyte used. researchgate.net Research has quantified the contributions of direct and indirect oxidation, with hydroxyl radical-mediated indirect oxidation being the dominant pathway. researchgate.net The degradation pathway involves the cleavage of the C-C bond within the isothiazolinone ring. researchgate.net
Table 2: Key Parameters in Electrochemical Oxidation of MIT
| Parameter | Value/Observation | Reference |
|---|---|---|
| First-order rate constants | 0.01 min⁻¹ to 0.505 min⁻¹ | researchgate.net |
| Second-rate constant (•OH and MIT) | 3.72×10⁹ M⁻¹S⁻¹ | researchgate.net |
| Contribution of radical oxidation | 87.8% | researchgate.net |
| Contribution of non-radical oxidation | 12.1% | researchgate.net |
Ozonation Kinetics and Mechanisms for 2-Methyl-4-isothiazolin-3-one
Ozonation is another effective advanced oxidation process for the degradation of MIT in water. researchgate.netnih.gov The reaction between ozone (O₃) and MIT is relatively rapid, with a determined degradation rate constant of 0.11 (±0.1) × 10³ L/(mol·s). nih.gov This rate constant remains consistent across a pH range of 3 to 9. nih.gov
The primary mechanism of ozonation involves the oxidation of the sulfur atom in the isothiazolinone ring, leading to the formation of sulfone species and subsequent hydrolysis to sulfate (B86663) ions. nih.gov This process results in the cleavage of the ring structure. researchgate.net Additionally, addition reactions at the carbon-carbon double bond and oxidation of the α-carbon atom occur. nih.gov The stoichiometric ratio of ozone consumed to MIT removed has been found to be 1.8. nih.gov
Photocatalytic Degradation Investigations
Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) and tungsten trioxide (WO₃) has been shown to be a viable method for breaking down MIT. nanoient.orgdntb.gov.ua This process utilizes light energy to generate reactive oxygen species that degrade the organic molecule. nanoient.org
Studies have demonstrated that TiO₂ exhibits high photocatalytic efficiency for the degradation of isothiazolinones. nanoient.org The degradation is influenced by the type of catalyst, the presence of oxygen, and the light source. nanoient.org The main degradation mechanisms in VUV/UV processes are sulfur atom oxidation and hydroxyl addition. nih.gov The contribution of UV photolysis is minor compared to the oxidation by hydroxyl radicals. nih.gov
Identification and Characterization of Transformation Products
N-methylmalonamic Acid and Related Carboxylic Acid Metabolites
A principal and central intermediate metabolite formed during the degradation of MIT, regardless of the pathway (biodegradation, chemical, or photochemical), is N-methylmalonamic acid. industrialchemicals.gov.aueuropa.eu Its formation is a result of the initial ring opening of the isothiazolinone structure. europa.eucir-safety.org
Further degradation of N-methylmalonamic acid proceeds through the formation of other smaller carboxylic acids. europa.eunih.gov These include malonamic acid, malonic acid, acetic acid, and formic acid, which are ultimately mineralized to carbon dioxide. cir-safety.orgnih.gov
Table 3: Common Transformation Products of 2-Methyl-4-isothiazolin-3-one
| Transformation Product | Chemical Formula | Formation Pathway |
|---|---|---|
| N-methylmalonamic acid | C₄H₇NO₃ | Biodegradation, Chemical, Photochemical |
| Malonamic acid | C₃H₅NO₃ | Further degradation of N-methylmalonamic acid |
| Malonic acid | C₃H₄O₄ | Further degradation of N-methylmalonamic acid |
| Acetic acid | C₂H₄O₂ | Further degradation of N-methylmalonamic acid |
Data compiled from various degradation studies. europa.eucir-safety.orgnih.gov
Ring Opening and Specific Cleavage Products (e.g., C3H7NOS, C3H7NO4)
A primary degradation pathway for 2-methyl-4-isothiazolin-3-one in the environment is the opening of its isothiazolinone ring. industrialchemicals.gov.aueuropa.eunih.gov This process is often initiated by a nucleophilic attack on the weak sulfur-nitrogen (S-N) bond within the heterocyclic ring. europa.eumdpi.com This cleavage leads to the loss of the compound's biocidal activity. nih.gov
Research into the electrochemical degradation of MIT has identified several byproducts that indicate the occurrence of a ring-opening reaction. researchgate.net Among these, the specific cleavage products C3H7NOS and C3H7NO4 have been detected. researchgate.netresearchgate.net The formation of these products demonstrates the breakdown of the isothiazolinone ring structure.
The principal environmental degradation pathway for MIT is believed to involve ring opening and the subsequent loss of the sulfur atom. industrialchemicals.gov.au This leads to the formation of N-methylmalonamic acid. industrialchemicals.gov.aueuropa.eu The degradation can proceed further to smaller, naturally occurring molecules like formic acid, acetic acid, and methylamine. europa.eu
Table 1: Key Ring Opening and Cleavage Products of 2-Methyl-4-isothiazolin-3-one Degradation
| Product Name/Formula | Description | Research Context |
| C3H7NOS | A specific cleavage product detected during the electrochemical degradation of MIT, indicating the opening of the isothiazolinone ring. researchgate.netresearchgate.net | Electrochemical Oxidation Studies researchgate.netresearchgate.net |
| C3H7NO4 | Another cleavage product identified in electrochemical degradation studies of MIT. researchgate.netresearchgate.net | Electrochemical Oxidation Studies researchgate.netresearchgate.net |
| N-methylmalonamic acid | A central intermediate metabolite formed following the ring opening and loss of the sulfur atom. industrialchemicals.gov.aueuropa.eu | Environmental Degradation Studies industrialchemicals.gov.aueuropa.eu |
Sulfur Oxidation Products (e.g., Sulfate)
The degradation of 2-methyl-4-isothiazolin-3-one often involves the oxidation of the sulfur atom within the isothiazolinone ring. This oxidation can lead to the formation of sulfoxides and sulfones, which are unstable and can undergo further reactions, including ring opening and the eventual conversion of the sulfur atom to sulfate (SO₄²⁻). mdpi.com
Studies on the ozonation of MIT have shown that a significant portion of the organic sulfur in the molecule is oxidized to sulfate ions. nih.govresearchgate.net This process contributes to a decrease in the pH of the surrounding medium. nih.govresearchgate.net The proposed mechanism involves the oxidation of sulfur atoms to sulfone species, which are then hydrolyzed to yield sulfate. nih.govresearchgate.net
Similarly, during electrochemical degradation, the sulfur atom is oxidized and cleaved from the C3H7NOS intermediate, ultimately forming sulfate (SO₄²⁻). researchgate.netresearchgate.net This conversion of the sulfur atom to sulfate is a key step in the mineralization of the organic compound. mdpi.com
Table 2: Sulfur Oxidation Products from the Degradation of 2-Methyl-4-isothiazolin-3-one
| Product Name | Formation Process | Significance |
| Sulfate (SO₄²⁻) | Formed through the oxidation and subsequent hydrolysis of the sulfur atom during processes like ozonation and electrochemical degradation. mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net | Represents a final oxidation state of the sulfur from the parent compound, indicating advanced degradation. mdpi.com |
| Sulfoxides and Sulfones | Suggested as intermediate products during the direct electrochemical degradation of MIT. These are unstable and lead to further degradation. mdpi.com | Unstable intermediates in the pathway to sulfate formation. mdpi.com |
Advanced Analytical Methodologies for Research
Chromatographic Techniques and Hyphenated Systems
Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the separation and identification of isothiazolinones. These hyphenated systems offer robust and reliable quantification and qualification.
High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the quantitative analysis of 2-Methyl-4-isothiazolin-3-one (B36803). The technique separates MIT from other components in a mixture, allowing for its accurate measurement. A common approach involves reverse-phase (RP) chromatography, typically using a C18 column. sielc.comnih.gov The separation is achieved with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives such as formic acid to improve peak shape and ensure compatibility with mass spectrometry detection. sielc.comsciex.com
Detection is frequently performed using an ultraviolet (UV) or a diode array detector (DAD), with the latter allowing for the simultaneous monitoring of multiple wavelengths. nih.govnih.gov For enhanced sensitivity and specificity, HPLC systems are often coupled with a mass spectrometer (MS). HPLC-MS/MS, particularly using multiple reaction monitoring (MRM), is a powerful tool for the trace analysis of MIT in complex matrices like adhesives, cosmetics, and environmental samples. sciex.comrsc.orgnih.gov This method provides excellent selectivity and low limits of detection (LOD). nih.gov
nih.gov| Analytical Method | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC | C18 | Methanol-water | Diode Array Detector (DAD) | Successful quantification of MIT in water-borne adhesives with LOD of 0.43 mg/kg. | nih.gov |
| HPLC-UV-Vis | C18 (250 mm × 4.6 mm, 5 µm) | 0.1% phosphoric acid in water: Methanol: 0.1% phosphoric acid in acetonitrile (80:10:10) | UV (274 nm) | Retention time for MIT was 3.98 min; validated for milk samples. | |
| HPLC-MS/MS | NUCLEODUR π2 | A: 0.1% formic acid in water; B: Methanol - acetonitrile (20:80, v/v) | MS/MS (ESI+) | Method developed for simultaneous analysis of six isothiazolinones. | |
| HPLC-MS/MS | Not Specified | Not Specified | MS/MS (MRM) | Validated for detecting biocides in drug product samples, demonstrating clearance from columns. |
For research applications requiring high-resolution and high-mass-accuracy data, Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (LC-ESI-QTOF or LC-QTOF-MS) is an invaluable tool. This technique combines the separation power of LC with the ability of a QTOF mass spectrometer to provide the exact mass of parent and fragment ions, which is crucial for the unambiguous identification of compounds and the structural elucidation of unknowns like metabolites or degradation products. researchgate.net
Electrospray ionization (ESI) is a soft ionization technique that generates intact molecular ions (e.g., [M+H]+ for MIT in positive ion mode), which are then measured with high accuracy by the TOF analyzer. massbank.eu The quadrupole can be used to select a specific precursor ion for fragmentation, and the resulting product ions are then analyzed by the TOF, providing a high-resolution tandem mass spectrum (MS/MS). This data is essential for confirming the identity of known compounds and proposing structures for new ones. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Instrument Type | LC-ESI-QFT (Q Exactive Orbitrap) |
| Ionization Mode | Positive |
| Ionization Source | ESI |
| Fragmentation Mode | HCD (Higher-energy C-dissociation) |
| Collision Energy | 75 |
| Resolution | 17,500 |
| Precursor Ion | [M+H]+ |
| Exact Mass | 115.0092 |
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV, Mass Spectrometry)
Electrochemical Sensing and Characterization
Electrochemical methods offer a compelling alternative to chromatography, providing rapid, cost-effective, and sensitive analysis without extensive sample preparation.
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been successfully developed for the determination of MIT. nih.govijptjournal.com These methods are based on measuring the current response resulting from the electrochemical oxidation of MIT at an electrode surface. nih.gov Boron-doped diamond electrodes (BDDE) have proven particularly effective for this purpose due to their wide potential window and high stability. nih.govmdpi.com
In one study using a BDDE, a linear calibration curve for MIT was obtained in the concentration range of 0.7 to 18.7 mg L⁻¹, with a low detection limit of 0.24 mg L⁻¹. nih.govmdpi.com The method was successfully applied to determine MIT in household products without requiring prior separation steps. nih.govmdpi.com Other research has utilized carbon fiber electrodes and square wave voltammetry (SWV) on gold electrodes, demonstrating the versatility of electrochemical approaches for MIT analysis. ijptjournal.commdpi.com
| Technique | Electrode | Linear Range (mg L⁻¹) | LOD (mg L⁻¹) | Reference |
|---|---|---|---|---|
| Differential Pulse Voltammetry (DPV) | Boron-Doped Diamond (BDDE) | 0.7 - 18.7 | 0.24 | nih.govmdpi.com |
| Differential Pulse Voltammetry (DPV) | Carbon Fiber Electrode (CFE) | 2 - 260 | Not Specified | ijptjournal.com |
| Square Wave Voltammetry (SWV) | Gold Electrode | Up to 53 | 2.8 | mdpi.com |
| Adsorptive Stripping Voltammetry (SWAdSV) | Gold Electrode | 0.027 - 0.12 | 0.008 | mdpi.com |
The study of the anodic oxidation of MIT is fundamental to both its electrochemical detection and its degradation. Research using cyclic voltammetry has shown that the oxidation of MIT on a boron-doped diamond electrode is an irreversible, diffusion-controlled process involving a two-electron exchange. nih.govmdpi.com
The mechanism involves the oxidation of the sulfur atom in the isothiazolinone ring. mdpi.com This initially forms unstable radical cations, which are subsequently converted through chemical reactions into more stable products like sulfoxides and sulfones. nih.govmdpi.com This oxidation process is not only the basis for voltammetric sensing but is also exploited in electrochemical advanced oxidation processes (EAOPs) for the degradation of MIT in water treatment systems, where electrodes like BDDE are used to mineralize the biocide. researchgate.netresearchgate.net
Voltammetric Determination Techniques
Spectroscopic Techniques in Structural Elucidation of 2-Methyl-4-isothiazolin-3-one and its Metabolites
The elucidation of the structures of MIT's degradation products, or metabolites, is critical for understanding its environmental fate and potential toxicity. Spectroscopic techniques, especially when combined with chromatography, are the primary methods for this purpose.
High-resolution mass spectrometry, such as LC-QTOF-MS, is a key technology. By providing highly accurate mass measurements for both the parent molecule and its fragments, analysts can determine the elemental composition of an unknown metabolite. The fragmentation pattern itself acts as a structural fingerprint. For instance, the principal degradation pathway of isothiazolinones involves the opening of the heterocyclic ring and the loss of sulfur. researchgate.net This leads to the formation of N-methylmalonamic acid, which can be identified by its unique mass and fragmentation signature. researchgate.net Further degradation can lead to smaller molecules like malonic and acetic acids, eventually mineralizing to CO₂. researchgate.net The combination of retention time, accurate mass, and MS/MS fragmentation patterns allows for the confident structural elucidation of these and other potential metabolites in complex environmental or biological samples. mdpi.com
Sample Preparation Strategies for Complex Environmental and Biological Matrices
The accurate quantification of Triphenyltin (TPT), identified by Einecs 234-218-4, in intricate environmental and biological samples is contingent upon robust sample preparation strategies. These methodologies are designed to extract TPT from the sample matrix, eliminate interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The selection of an appropriate preparation technique is dictated by the physicochemical properties of the sample matrix, the concentration of TPT, and the analytical instrumentation to be employed.
Environmental Matrices
Environmental samples such as water, soil, and sediment present unique challenges for TPT analysis due to their diverse compositions.
Water Samples: The analysis of TPT in aqueous matrices, including surface water, groundwater, and wastewater, often necessitates a preconcentration step due to the typically low concentrations of the analyte. alsenvironmental.co.ukresearchgate.net Solid-phase extraction (SPE) is a widely adopted technique for this purpose. researchgate.netpjoes.com For instance, a method for surface water analysis involved adjusting the sample pH to 9.0, using a Strata C18-E sorbent, and eluting with methanol containing acetic acid. researchgate.net Another approach for various water types involves ethylation of TPT in the aqueous phase, followed by extraction into hexane. alsenvironmental.co.uk Liquid-liquid extraction and headspace single-drop microextraction (HS-SDME) with an ionic liquid have also been successfully employed. pjoes.comresearchgate.net
Soil and Sediment Samples: The strong binding of TPT to organic matter and mineral components in soil and sediment requires more rigorous extraction methods. A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has been developed for soil analysis, which utilizes acidified acetonitrile for extraction followed by a dispersive solid-phase extraction (dSPE) clean-up with C18. researchgate.net For sediments, various extraction solvents and techniques have been explored. One effective method involves extraction with a mixture of acetic acid and methanol, followed by derivatization. pjoes.com Another approach uses mechanical shaking with tropolone-toluene and HCl-methanol. nih.gov Ultrasonic solvent extraction (USE) with a mixture of acetic acid and methanol has also been shown to be effective. researchgate.net Acid leaching with a water-hydrogen bromide mixture followed by solvent extraction with tropolone (B20159) in dichloromethane (B109758) is another documented strategy. tandfonline.com It has been noted that for some sediment samples, a clean-up step may not be necessary due to the high selectivity of the detection method, such as inductively coupled plasma mass spectrometry (ICP-MS). nih.gov
Table 1: Sample Preparation Methods for Triphenyltin in Environmental Matrices
| Matrix | Preparation Technique | Key Parameters | Recovery (%) | Reference |
|---|---|---|---|---|
| Surface Water | Solid-Phase Extraction (SPE) | Strata C18-E sorbent, pH 9.0, elution with methanol/acetic acid | 86 - 107 | researchgate.net |
| Water | Ethylation & Liquid-Liquid Extraction | Sodium tetraethylborate for ethylation, extraction with hexane | 99.1 - 100.2 | alsenvironmental.co.uk |
| Soil | Modified QuEChERS | Extraction with acidified acetonitrile, dSPE clean-up with C18 | 72 - 87 | researchgate.net |
| Sediment | Ultrasonic Solvent Extraction (USE) | Extraction with acetic acid and methanol, derivatization with NaBEt4 | 64 - 94 | researchgate.net |
| Sediment | Mechanical Shaking | Extraction with tropolone-toluene and HCl-methanol, ethylation with NaBEt4 | 99 | nih.gov |
| Sediment | QuEChERS | Extraction with 5% formic acid in acetonitrile and ammonium (B1175870) acetate | 85.6 | mdpi.com |
Biological Matrices
The analysis of TPT in biological tissues, such as those from fish and other marine organisms, is crucial for understanding its bioaccumulation and potential impact on the food chain. nih.govun.org These matrices are complex, containing high levels of lipids and proteins that can interfere with the analysis.
Sample preparation for biological tissues typically begins with homogenization. For the determination of total tin, acid digestion is employed to break down the organic matrix. tandfonline.com For the specific analysis of TPT, a solvent extraction method is often used. A common approach involves extracting the homogenized tissue with a solvent mixture such as hexane:acetic acid:tropolone. epa.gov To minimize interference from lipids, a clean-up step is often necessary. This can involve back-washing the extract with a sodium hydroxide (B78521) solution to remove dibutyl- and monobutyltin, as well as inorganic tin. tandfonline.com Further clean-up can be achieved using solid-phase extraction (SPE) with a C18 cartridge. tandfonline.com For some biological samples, digestion with tetramethylammonium (B1211777) hydroxide followed by sorptive extraction has been utilized. iosrjournals.org
Table 2: Sample Preparation Methods for Triphenyltin in Biological Matrices
| Matrix | Preparation Technique | Key Parameters | Analytical Method | Reference |
|---|---|---|---|---|
| Fish Tissue | Solvent Extraction & SPE | Extraction with hexane:acetic acid:tropolone, SPE clean-up | µLC-ES-ITMS | epa.gov |
| Biological Tissues | Acid Homogenization & Solvent Extraction | Extraction with n-pentane, back-wash with NaOH, SPE clean-up | GFAAS | tandfonline.com |
| Biological Samples | Solvent Extraction | Extraction with HBr-methanol/ethyl acetate, derivatization | GC/MS | researchgate.net |
| Mussel Tissue | Digestion & Sorptive Extraction | Digestion with tetramethylammonium hydroxide, stir bar sorptive extraction | Not Specified | iosrjournals.org |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of molecules. researchgate.net These methods have been applied to retinoids and similar bioactive compounds to understand their intrinsic properties. researchgate.netscience.gov
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.netscience.gov For compounds like N-(4-hydroxyphenyl)retinamide, DFT calculations can be used to determine the optimized molecular structure, charge distribution, and thermodynamic properties. researchgate.net Although specific, in-depth DFT studies on Fenretinide are not extensively detailed in publicly available literature, the methodology has been applied to model the intermolecular interactions of structurally similar molecules, such as N-3-hydroxyphenyl-4-methoxybenzamide. science.gov In such studies, the B3LYP method with a 6-31G+(d,p) basis set is often employed to optimize the molecular structure in the gas phase for comparison with experimental X-ray crystallographic data. science.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important parameter for molecular stability; a smaller gap suggests higher reactivity. researchgate.net
For retinoids and related compounds, FMO analysis can provide insights into their biological activity. researchgate.net While specific calculated values for N-(4-hydroxyphenyl)retinamide's HOMO-LUMO gap are not readily found in broad surveys, the general approach involves using DFT calculations to determine these energy levels. researchgate.netscience.gov This analysis helps in understanding the molecule's potential interaction with biological targets. researchgate.net
Table 1: General Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Implication for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. |
| Egap | Energy difference between LUMO and HOMO | A smaller gap suggests higher polarizability and chemical reactivity. |
This table presents the general concepts of FMO analysis. Specific values for Einecs 234-218-4 require dedicated computational studies.
Fukui functions are reactivity indicators derived from DFT that are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These indices provide a quantitative measure of the local reactivity, offering insights into the regioselectivity of chemical reactions. science.gov The analysis of Fukui functions has been mentioned in the context of understanding the local reactivity properties of molecules with similar complexity to N-(4-hydroxyphenyl)retinamide, but specific calculations for this compound are not widely reported. science.gov Such an analysis would be valuable for predicting which parts of the Fenretinide molecule are most likely to interact with biological macromolecules. science.gov
Frontier Molecular Orbital Analysis (EHOMO, ELUMO) for Reactivity
Computational Modeling of Molecular Interactions (e.g., with Thiol-Containing Enzymes, Cell Components)
Computational modeling techniques such as molecular docking and molecular dynamics simulations are instrumental in visualizing and understanding the interaction of small molecules with biological targets. researchgate.net N-(4-hydroxyphenyl)retinamide is known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS). researchgate.netscience.gov This pro-oxidative activity can lead to oxidative damage and inactivation of thiol-containing enzymes, such as transglutaminase-2. While direct computational modeling of Fenretinide with thiol-containing enzymes is not extensively documented, such studies are plausible for exploring the mechanism of enzyme inactivation.
Molecular docking studies have been employed to investigate the binding of related compounds to various protein targets. researchgate.netresearchgate.net For instance, computational docking has been used to describe the binding mode of new structures to cyclooxygenase. researchgate.net These computational approaches could be applied to model the interaction of Fenretinide with the active sites of thiol-containing enzymes or with cellular components like the cell membrane to understand its transport and accumulation. The compound's interaction with various cellular pathways, including the inhibition of IκB kinase and the modulation of the unfolded protein response, suggests multiple potential targets for computational investigation. nih.govoup.com
Simulations of Environmental Fate and Transport
Simulations of the environmental fate and transport of chemical compounds are crucial for assessing their potential environmental impact. These models use a compound's physicochemical properties, such as water solubility, vapor pressure, and soil adsorption coefficient (Koc), to predict its distribution and persistence in various environmental compartments like soil, water, and air. scispace.com
Table 2: List of Chemical Compounds
| Compound Name | Synonym(s) |
|---|---|
| N-(4-hydroxyphenyl)retinamide | Fenretinide, 4-HPR |
| This compound | N-(4-hydroxyphenyl)retinamide, Fenretinide |
| N-3-hydroxyphenyl-4-methoxybenzamide | - |
| Transglutaminase-2 | TG2 |
| Cyclooxygenase | COX |
| all-trans-retinoic acid | ATRA |
| N-(4-methoxyphenyl)retinamide | 4-MPR |
| 4-hydroxybenzylretinone | 4-HBR |
| N-acetyl-L-cysteine | NAC |
| L-ascorbic acid | Vitamin C |
| α-tocopherol | Vitamin E |
| Deferoxamine | DFX |
| Cisplatin | - |
| Indomethacin | - |
Research Applications and Innovations
Microbial Control in Industrial Research Systems
Research into TCMTB is critical for addressing microbial contamination in specialized industrial environments. Studies are exploring its effectiveness in preventing biofilm formation in sensitive systems, its role in advanced water treatment, and its application in the development of new antimicrobial materials.
Microbial contamination is a significant challenge in the aviation industry, where the presence of water in fuel systems creates an ideal environment for the growth of bacteria, fungi, and yeast. researchgate.netnih.gov This microbial growth can lead to the formation of biofilms on the surfaces of fuel tanks, which are often constructed from materials like aluminum alloy 7075-T6. nih.govwhiterose.ac.uk These biofilms can cause fuel deterioration, bio-fouling of sensors and filters, and microbially-influenced corrosion (MIC). swan.ac.uk
Research in this area focuses on understanding how microbes form biofilms on different materials within the fuel system. researchgate.netswan.ac.uk Studies have characterized the biofilms of microorganisms like Pseudomonas putida, a bacterium commonly found in aircraft fuel tanks, noting the importance of extracellular polymeric substances (EPS) in biofilm adhesion and stability. nih.govwhiterose.ac.uk While biocides are used to control this contamination, research is aimed at improving strategies for biofilm prevention and control. researchgate.netdtic.mil TCMTB is recognized as a biocide with applications in this area, and research efforts are implicitly geared towards understanding its efficacy in these complex environments and mitigating the detrimental effects of microbial growth in aircraft fuel systems. nih.gov
The use of TCMTB in industries such as leather and paper manufacturing necessitates research into its fate and effects in wastewater. researchgate.net TCMTB is considered an emerging contaminant, and its presence in industrial effluent can be toxic to aquatic organisms and may interfere with the biological processes of wastewater treatment plants. researchgate.nettexilajournal.com
Advanced water treatment research investigates methods to degrade and remove TCMTB from industrial wastewater. Studies have explored technologies like direct photolysis, which has been shown to be an efficient method for degrading TCMTB in aqueous solutions. researchgate.net For instance, one study found that direct photolysis with a high-pressure mercury lamp could remove 99% of TCMTB from water within 30 minutes. researchgate.net Research also focuses on the degradation products of TCMTB, such as 2-mercaptobenzothiazole (B37678) (2-MBT), to evaluate their environmental persistence and toxicity. nih.gov A study comparing the aquatic toxicity of TCMTB and its degradation products found TCMTB to be significantly more toxic than its metabolites, highlighting the importance of its removal during water treatment. nih.gov
Table 1: Comparative Aquatic Toxicity of TCMTB and its Degradation Products
| Compound | Type of Test | EC50 Value* |
|---|---|---|
| TCMTB | 48-hour Acute | 15.3 µg/L |
| 7-day Chronic | 9.64 µg/L | |
| 2-mercaptobenzothiazole (2-MBT) | 48-hour Acute | 4.19 mg/L |
| 7-day Chronic | 1.25 mg/L | |
| 2-(methylthio)benzothiazole (MTBT) | 48-hour Acute | 12.7 mg/L |
| 7-day Chronic | 6.36 mg/L | |
| 2-hydroxybenzothiazole (HOBT) | 48-hour Acute | 15.1 mg/L |
| 7-day Chronic | 8.31 mg/L | |
| Benzothiazole (BT) | 48-hour Acute | 24.6 mg/L |
| 7-day Chronic | 54.9 mg/L |
EC50 (Median Effective Concentration) is the concentration of a chemical that causes an effect in 50% of the test organisms. Data sourced from a study using *Ceriodaphnia dubia. nih.gov
In materials science, research is underway to develop surfaces with inherent antimicrobial properties to prevent biofilm formation. mdpi.com One approach involves covalently attaching antimicrobial compounds to a material's surface, creating a "contact-killing" effect. mdpi.com While much of this research explores various natural and synthetic compounds, the principles are applicable to established biocides like TCMTB. For example, research into functionalizing stainless steel surfaces by coating them with a silica (B1680970) layer and then attaching an antimicrobial agent has shown significant reductions in bacterial viability and biofilm formation. mdpi.com
In the context of wood preservation, TCMTB is used in anti-sapstain formulations to protect freshly felled timber. google.com This application is a form of antimicrobial surface treatment designed to provide short-term protection against staining fungi. google.com Research in this domain aims to enhance the durability and efficacy of such treatments, potentially through improved formulation technologies that ensure better penetration and longevity of the biocide on the material surface.
Advanced Water Treatment System Microbiology Research
Novel Delivery Systems and Formulation Research
To enhance the effectiveness, safety, and environmental profile of TCMTB, researchers are investigating innovative delivery systems and formulations. These studies focus on controlling the release of the biocide and leveraging synergies with other antimicrobial compounds.
Microencapsulation is a technology being explored for the controlled release of biocides like TCMTB. ijarsct.co.ingoogle.com This process involves enclosing the active ingredient within a polymer matrix or shell, which can protect the biocide, improve its compatibility with other substances, and regulate its release over time. ijarsct.co.innasa.gov For agricultural applications, controlled-release formulations have been developed to apply biocides to seeds or soil, releasing the active ingredient slowly to avoid phytotoxicity while maintaining efficacy throughout a plant's growing period. google.com
Research has led to the development of processes for creating stable, sustained-release biocidal compositions containing microencapsulated actives. google.com One method involves adsorbing the biocide onto an inert solid carrier, which can then be formulated as a powder or dispersion. google.comgoogle.com This approach allows for the creation of powdered formulations of TCMTB, which is naturally a liquid and relatively insoluble in water, aiding its dispersion in various systems. google.com The goal of these technologies is to prolong the biocide's effectiveness, reduce its initial environmental impact, and allow for more targeted application. google.com
A significant area of formulation research is the development of synergistic biocidal compositions, where the combined effect of two or more biocides is greater than the sum of their individual effects. ampp.org This approach can lead to enhanced performance at lower concentrations, which is both cost-effective and environmentally beneficial. google.com
Research has demonstrated a strong synergistic effect between TCMTB and a mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) and 2-methyl-4-isothiazolin-3-one (B36803) (MIT). google.com CMIT/MIT biocides function by oxidizing thiol-containing residues in microbial cells, disrupting essential cellular processes. atamankimya.com A patented formulation combines TCMTB with CMIT/MIT for treating industrial process waters. google.com Studies evaluating this synergy against bacteria like Pseudomonas aeruginosa found that specific ratios of the combined biocides were effective at concentrations significantly lower than the concentration required for either biocide alone. google.com This synergy allows for effective microbial control at low dosage levels, often in the range of 1-10 ppm. google.com
**Table 2: Synergistic Effect of TCMTB and CMIT/MIT against *Pseudomonas aeruginosa***
| Ratio (TCMTB : CMIT/MIT) | Concentration of TCMTB (ppm) | Concentration of CMIT/MIT (ppm) | Synergy Index (SI)* |
|---|---|---|---|
| 10 : 0 (TCMTB alone) | 1.5 | 0 | 1.00 |
| 8 : 2 | 0.4 | 0.1 | 0.36 |
| 6 : 4 | 0.3 | 0.2 | 0.40 |
| 5 : 5 | 0.2 | 0.25 | 0.38 |
| 4 : 6 | 0.2 | 0.3 | 0.43 |
| 2 : 8 | 0.1 | 0.4 | 0.47 |
| 0 : 10 (CMIT/MIT alone) | 0 | 0.5 | 1.00 |
*A Synergy Index (SI) value of less than 1.0 indicates synergism. The values represent the lowest concentration of each toxicant ratio that prevented bacterial growth. Data sourced from US Patent 4,595,691. google.com
Table of Compound Names
| Abbreviation / Common Name | Full Chemical Name |
| TCMTB | 2-(thiocyanomethylthio)benzothiazole |
| CMIT | 5-chloro-2-methyl-4-isothiazolin-3-one |
| MIT | 2-methyl-4-isothiazolin-3-one |
| 2-MBT | 2-mercaptobenzothiazole |
| MTBT | 2-(methylthio)benzothiazole |
| HOBT | 2-hydroxybenzothiazole |
| BT | Benzothiazole |
| MIC | Microbially-Influenced Corrosion |
| EPS | Extracellular Polymeric Substances |
Microencapsulation Technologies for Controlled Release and Reduced Environmental Impact
Environmental Remediation Strategies Based on 2-Methyl-4-isothiazolin-3-one Degradation Research
The widespread use of 2-Methyl-4-isothiazolin-3-one (MIT), identified by Einecs number 234-218-4, in various industrial and consumer products has led to its presence in the environment. austinpublishinggroup.comatamanchemicals.com Research into its degradation pathways is crucial for developing effective environmental remediation strategies. Both biotic and abiotic processes have been investigated to understand how MIT breaks down and to harness these mechanisms for treating contaminated water and soil.
Biotic Degradation
Microbial degradation is a significant pathway for the natural attenuation of MIT in the environment. canada.ca Studies have shown that certain microorganisms can utilize MIT as a source of carbon and other nutrients. austinpublishinggroup.com
Fungal Biodegradation: Several fungal species have demonstrated the ability to degrade MIT. In one study, strains of Trichoderma longibrachiatum, Fusarium solani, and Aspergillus niger were all capable of degrading MIT within 16 hours when cultivated in a liquid medium. austinpublishinggroup.com The growth of F. solani and A. niger was even enhanced in the presence of the biocide. austinpublishinggroup.com The proposed biodegradation pathway by fungi involves the cleavage of the isothiazolinone ring, leading to the formation of various organic acids. austinpublishinggroup.com For instance, the degradation by A. niger produced malonic, lactic, acetic, 2-oxobutanoic, and methoxyacetic acids. austinpublishinggroup.com Similarly, degradation by F. solani resulted in acetic, propionic, malonic, and 2-oxobutanoic acids. austinpublishinggroup.com
Algal Biodegradation: Microalgae have also been identified as effective agents for MIT bioremediation. The microalga Chlorella sp. LX1 was found to completely remove 3 mg/L of MIT within four days of cultivation, with a half-life of just 0.79 days. researchgate.net Biodegradation was identified as the primary removal mechanism. The proposed pathway involves ring cleavage followed by methylation and carboxylation. researchgate.net
Abiotic Degradation
Abiotic processes, including photodegradation and chemical degradation, also play a vital role in the transformation of MIT in the environment.
Photodegradation: Direct photolysis under sunlight is a primary mechanism for the breakdown of MIT in aquatic environments. nih.govcolab.ws The photodegradation process is initiated by the opening of the N-S bond in the isothiazolinone ring. nih.gov The estimated half-life of MIT under natural sunlight at a 30°N latitude is approximately 1.1 days. nih.gov The presence of certain substances in natural water, such as chloride ions, nitrate (B79036) ions, and dissolved organic matter (DOM), can inhibit the photodegradation of MIT, with DOM having the most significant inhibitory effect due to light screening. nih.gov While the acute toxicity of the photodegradation products is significantly lower than the parent compound, they may still pose chronic toxicity risks. nih.gov
Chemical Degradation:
Hydrolysis: The stability of MIT is pH-dependent. It is relatively stable in acidic conditions but undergoes degradation in alkaline solutions. nih.gov The rate of degradation increases with higher pH. nih.gov This suggests that chemical hydrolysis of the isothiazolone (B3347624) ring is a key degradation pathway in alkaline environments. nih.gov
Ozonation: Ozonation has been shown to be an effective method for degrading MIT in water. researchgate.net The degradation process involves the oxidation of the sulfur atom, hydrolysis, addition to the carbon-carbon double bond, oxidation of the alpha-carbon, and decarboxylation. researchgate.net
Electrochemical Oxidation: This method has been investigated for the degradation of MIT in wastewater. researchgate.net The process can effectively mineralize MIT into carbon dioxide. researchgate.net The degradation pathway involves the breakdown of the C-C bond in the MIT molecule and the opening of the ring structure. researchgate.net Hydroxyl radicals (•OH) are considered the most effective species for MIT degradation in this process. researchgate.net
The principal environmental degradation pathway for MIT, common to both biotic and abiotic processes, involves the opening of the isothiazolinone ring and the loss of the sulfur atom, ultimately leading to the formation of N-methylmalonamic acid. industrialchemicals.gov.aumst.dk This is then further broken down into simpler organic acids like malonic, acetic, and formic acids, and eventually to carbon dioxide. nih.gov
These research findings on the various degradation pathways of 2-Methyl-4-isothiazolin-3-one provide a scientific basis for developing targeted environmental remediation strategies. Bioremediation using specific fungal or algal strains shows promise for treating contaminated sites. Advanced oxidation processes like ozonation and electrochemical oxidation offer effective engineered solutions for water treatment facilities to remove MIT from wastewater effluents.
Table of Degradation Findings for 2-Methyl-4-isothiazolin-3-one
| Degradation Method | Key Findings | Influencing Factors | Degradation Products | Reference |
|---|---|---|---|---|
| Fungal Biodegradation | Complete degradation within 16 hours by T. longibrachiatum, F. solani, and A. niger. | Fungal species | Malonic acid, lactic acid, acetic acid, 2-oxobutanoic acid, methoxyacetic acid, propionic acid | austinpublishinggroup.com |
| Algal Biodegradation | Complete removal of 3 mg/L MIT in 4 days by Chlorella sp. LX1 with a half-life of 0.79 days. | Algal density | Ring cleavage products undergoing methylation and carboxylation | researchgate.net |
| Photodegradation | Half-life of approximately 1.1 days under natural sunlight. | Inhibited by Cl⁻, NO₃⁻, and dissolved organic matter. | Ring-opening products | nih.gov |
| Hydrolysis | Stable in acidic media, degrades in alkaline solutions. | pH | Hydrolysis of the isothiazolone ring | nih.gov |
| Ozonation | Effective degradation in water. | - | Products from oxidation of sulfur, hydrolysis, and decarboxylation | researchgate.net |
| Electrochemical Oxidation | Effective mineralization to CO₂. | Electrolyte, current density, initial concentration | Ring-opening products, CO₂ | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended methods for identifying and characterizing EINECS 234-218-4 in laboratory settings?
- Methodological Answer : Identification typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to confirm molecular structure. Characterization may include chromatographic methods (e.g., HPLC) for purity assessment and mass spectrometry (MS) for molecular weight validation. Ensure reproducibility by documenting solvent systems, instrument calibration parameters, and sample preparation protocols .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Use factorial design experiments to test variables like reaction temperature, catalyst concentration, and solvent polarity. Monitor intermediate purity via thin-layer chromatography (TLC) and adjust stoichiometry iteratively. For purification, compare recrystallization solvents (e.g., ethanol vs. acetone) and column chromatography gradients. Report yield percentages and purity metrics (e.g., ≥95% by HPLC) in triplicate experiments .
Q. What experimental protocols are essential for assessing the stability of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–75% RH), temperature (25–60°C), and light (UV-vis irradiation). Analyze degradation products using LC-MS and quantify stability via kinetic modeling (e.g., Arrhenius equation). Include control samples and validate analytical methods per ICH guidelines .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Methodological Answer : Use internal standard calibration with deuterated analogs or structurally similar compounds. For trace analysis, employ tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM). Validate method accuracy (spiked recovery 85–115%) and precision (RSD <5%) across multiple matrices (e.g., biological fluids, environmental samples) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways of this compound in catalytic processes?
- Methodological Answer : Apply isotopic labeling (e.g., ²H or ¹³C) to track bond cleavage/formation in reaction intermediates. Use in-situ techniques like Raman spectroscopy or X-ray absorption spectroscopy (XAS) to monitor real-time structural changes. Compare computational simulations (DFT) with experimental data to validate proposed mechanisms .
Q. What strategies address contradictions in published data on the physicochemical properties of this compound?
- Methodological Answer : Perform meta-analysis of literature data to identify outliers. Replicate disputed experiments under standardized conditions (e.g., IUPAC-recommended protocols). Use statistical tools (e.g., Grubbs’ test) to detect systematic errors. Publish detailed methodology, including raw data and instrument settings, to enhance reproducibility .
Q. How can computational modeling predict the interactions of this compound with biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen binding affinities against protein databases (PDB). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with toxicity databases (e.g., PubChem) to assess specificity and off-target risks .
Q. What experimental designs are suitable for studying the degradation pathways of this compound in environmental systems?
- Methodological Answer : Simulate environmental conditions (e.g., aqueous photolysis, soil microbiota exposure) in controlled bioreactors. Use high-resolution mass spectrometry (HRMS) to identify transformation products. Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicological impacts. Include abiotic controls to distinguish biotic vs. abiotic degradation .
Key Methodological Considerations
- Data Reproducibility : Document all experimental variables (e.g., pH, ionic strength) and share raw datasets in supplementary materials .
- Statistical Rigor : Use ANOVA or t-tests for comparative studies, reporting effect sizes and confidence intervals .
- Ethical Compliance : Ensure safety protocols for handling hazardous intermediates and disclose conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
